molecular formula C19H22O B14404387 1,7-Diphenylhept-6-EN-3-OL CAS No. 87095-76-9

1,7-Diphenylhept-6-EN-3-OL

Cat. No.: B14404387
CAS No.: 87095-76-9
M. Wt: 266.4 g/mol
InChI Key: DPRCKWANIKZGTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Diphenylhept-6-en-3-ol is a primary diarylheptanoid compound isolated from the medicinal plant Curcuma comosa Roxb. (Zingiberaceae family), a species traditionally used in Southeast Asia for women's health . This compound is recognized as a novel class of phytoestrogen and has been a focus of research for its potential to mimic the beneficial effects of estrogen . Studies have demonstrated that extracts of Curcuma comosa containing this diarylheptanoid can significantly improve learning and memory function in animal models, suggesting neuroprotective and cognitive-enhancing potential . The compound is also investigated for its anti-inflammatory properties and its role in preventing bone loss associated with estrogen deficiency . As a marker compound, this compound is essential for the quality control and standardization of commercial products containing Curcuma comosa extract, ensuring their efficacy and safety for research purposes . Analytical methods, such as HPLC-DAD, have been validated for its accurate quantification in both raw plant material and finished products . This product is intended for research and analysis in a laboratory setting only. It is not for diagnostic or therapeutic use, and it is strictly not for human consumption.

Properties

CAS No.

87095-76-9

Molecular Formula

C19H22O

Molecular Weight

266.4 g/mol

IUPAC Name

1,7-diphenylhept-6-en-3-ol

InChI

InChI=1S/C19H22O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-7,9-13,19-20H,8,14-16H2

InChI Key

DPRCKWANIKZGTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(CCC=CC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Botanical Source and Traditional Significance

Curcuma comosa ROXB., a member of the Zingiberaceae family, has been utilized in Thai traditional medicine for treating gynecological disorders, including postpartum uterine bleeding and menopausal symptoms. The rhizomes of this plant are the primary source of diarylheptanoids, with 1,7-diphenylhept-6-en-3-ol (compound 3 ) identified as one of three major phytoestrogenic constituents. Ethnopharmacological studies highlight its historical use in regulating uterine inflammation and hormonal imbalances, necessitating reliable extraction protocols to ensure consistent bioactive yields.

Chromatographic Analysis and Quality Control

HPLC-DAD Method Development

A validated high-performance liquid chromatography-diode array detector (HPLC-DAD) method enables simultaneous quantification of this compound alongside related diarylheptanoids. The chromatographic conditions are optimized as follows:

Parameter Specification
Column Luna C18 (250 × 4.6 mm, 5 μm)
Mobile Phase 0.5% acetic acid in water (A) and acetonitrile (B)
Gradient Program 0–25 min: 10–90% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm (compounds 1 , 3 ); 280 nm (compound 2 )
Retention Time 9.30 min (compound 3 )

This method achieves baseline separation within 25 minutes, with the acetic acid additive improving peak symmetry and reproducibility.

Validation Parameters

The HPLC method meets International Conference on Harmonization (ICH) guidelines, demonstrating:

  • Linearity : R² > 0.999 across 0.18–100 µg/mL.
  • Precision : Intraday and interday relative standard deviations (RSD) < 2%.
  • Recovery : 98.35–103.90% with RSD < 2%.
  • Sensitivity : Limit of detection (LOD) = 0.22 µg/mL; limit of quantification (LOQ) = 0.69 µg/mL.

These metrics ensure reliable quantification in raw rhizomes and commercial capsules, facilitating batch-to-batch consistency.

Challenges in Synthetic Preparation

Gaps in Synthetic Literature

No direct synthetic routes for this compound are described in the provided sources. However, analogous diarylheptanoid syntheses often employ aldol condensations or Wittig reactions to construct the heptenol backbone. For example, domino radical bicyclization—used to synthesize 1-azaspiro[4.4]nonane derivatives—could theoretically adapt to diarylheptanoid frameworks, though stereochemical control remains challenging.

Pharmacological Applications and Standardization

Estrogenic Activity

This compound exhibits selective estrogen receptor modulator (SERM) activity, binding to estrogen receptor-α (ERα) to alleviate menopausal symptoms without proliferative effects on breast tissue. This bioactivity underpins its inclusion in Thai herbal supplements targeting hormonal imbalances.

Regulatory Standardization

The HPLC-DAD method is adopted by Thai pharmacopeias to standardize C. comosa products. Batch analyses reveal variable diarylheptanoid content (0.12–1.45% w/w), emphasizing the need for stringent quality control.

Chemical Reactions Analysis

Types of Reactions

1,7-Diphenylhept-6-EN-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid

Major Products Formed

Scientific Research Applications

1,7-Diphenylhept-6-EN-3-OL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,7-Diphenylhept-6-EN-3-OL involves its interaction with various molecular targets and pathways. It is known to exhibit phytoestrogenic activity by binding to estrogen receptors, thereby modulating the expression of estrogen-responsive genes. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below compares DA2 with key analogs:

Compound Name Structure Functional Groups Key Applications/Properties Source/References
1,7-Diphenylhept-6-en-3-ol (DA2) Hept-6-en-3-ol backbone with phenyl groups at C1/C7 Secondary alcohol, alkene Nanoemulsion drug delivery Synthetic
(4E,6E)-1,7-Diphenylhepta-4,6-dien-3-ol (DA1) Hepta-4,6-dien-3-ol backbone with phenyl groups at C1/C7 Secondary alcohol, diene Not explicitly stated Synthetic
(4E,6E)-1,7-Diphenylhepta-4,6-dien-3-one Ketone analog of DA1 (hydroxyl replaced by carbonyl) Ketone, diene Industrial chemical (safety data) Synthetic
(E)-3-Methyl-1-phenylocta-1,7-dien-3-ol (1s) Octa-1,7-dien-3-ol with methyl at C3 and phenyl at C1 Tertiary alcohol, diene Organic synthesis intermediate Synthetic
(E)-3,7-Dimethyl-1-phenylocta-1,6-dien-3-ol (1t) Octa-1,6-dien-3-ol with methyl at C3/C7 and phenyl at C1 Tertiary alcohol, diene Organic synthesis intermediate Synthetic

Key Observations :

  • Double Bond Position and Conjugation : DA2’s single double bond at C6 contrasts with DA1’s conjugated diene system (C4/C6), which may reduce DA2’s chemical reactivity but enhance stability in formulations .
  • Functional Groups: Replacing the hydroxyl group in DA1 with a ketone (as in the dienone analog) increases electrophilicity, making the latter more reactive but less suitable for biocompatible formulations .
  • Substituent Effects : Compounds 1s and 1t () feature methyl groups instead of phenyls, reducing steric bulk and hydrophobicity compared to DA2. This likely impacts their solubility and interaction with biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.